1-Bromo-1,1-difluoropropane is an organic compound with the molecular formula C₃H₅BrF₂. It is classified as a halogenated alkane, characterized by the presence of both bromine and fluorine atoms attached to a propane backbone. This compound is notable for its unique chemical properties and reactivity due to the electronegative halogen substituents, which influence its behavior in various
While specific biological activities of 1-Bromo-1,1-difluoropropane have not been extensively documented, fluorinated compounds often exhibit significant biological interactions. Fluorinated alkanes are known for their potential roles in pharmaceuticals and agrochemicals due to their ability to modify biological pathways and enhance the efficacy of active compounds. Research into fluorinated compounds suggests they may interact with enzymes or receptors, influencing various physiological processes.
Several methods exist for synthesizing 1-Bromo-1,1-difluoropropane:
The applications of 1-Bromo-1,1-difluoropropane span various fields:
The mechanism of action for 1-Bromo-1,1-difluoropropane involves its interactions with nucleophiles and electrophiles due to the significant dipole moment created by the bromine and fluorine atoms. The carbon-bromine bond is particularly reactive, allowing for substitution or elimination reactions under appropriate conditions. These interactions can influence various molecular targets depending on the specific applications and reaction environments.
Comparing 1-Bromo-1,1-difluoropropane with similar halogenated alkanes highlights its unique characteristics:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-Bromo-1,1,1-trifluoropropane | C₃H₄BrF₃ | Contains an additional fluorine atom; alters reactivity significantly. |
| 1-Bromo-1,1-difluoroethane | C₂H₄BrF₂ | Shorter carbon chain; different physical and chemical properties. |
| 1-Bromo-2,2-difluoropropane | C₃H₅BrF₂ | Different positioning of fluorine atoms affects reactivity patterns. |
The uniqueness of 1-Bromo-1,1-difluoropropane lies in its specific arrangement of bromine and fluorine atoms on the propane backbone, which imparts distinct reactivity compared to its analogs. This specificity makes it particularly useful in organic synthesis and industrial applications where precise chemical behavior is required .
The systematic IUPAC name for this compound is 1-bromo-1,1-difluoropropane, reflecting the substitution pattern on the propane chain. Its CAS Registry Number, 420-89-3, provides a unique identifier for unambiguous chemical tracking.
The molecular formula C₃H₅BrF₂ corresponds to a molecular weight of 158.973 g/mol and an exact mass of 157.954 g/mol. The structure consists of a three-carbon chain with a bromine atom and two fluorine atoms bonded to the first carbon (C1), while the remaining carbons (C2 and C3) are saturated with hydrogen atoms. The spatial arrangement can be represented as:
$$ \text{BrF}2\text{C-CH}2\text{-CH}_3 $$This tetrahedral geometry at C1 influences the compound’s reactivity and physical characteristics.
Bromination of 1,1-difluoropropane derivatives is a direct method for introducing bromine at the terminal carbon. This typically involves reacting 1,1-difluoropropane with bromine (Br₂) or hydrogen bromide (HBr) under controlled conditions. For example, electrophilic bromination using bromine in the presence of a Lewis acid catalyst, such as aluminum bromide (AlBr₃), facilitates selective substitution at the primary carbon [7].
A key advancement involves in situ bromine generation to improve safety and efficiency. In continuous flow systems, sodium hypochlorite (NaOCl) and hydrogen bromide react to produce bromine, which immediately participates in the bromination of 1,1-difluoropropane [7]. This approach minimizes handling risks and enhances reaction control, achieving yields exceeding 85% under optimized flow rates (0.5–2 mL/min) and temperatures (30–50°C) [7].
Table 1: Bromination Reaction Parameters
| Reactant | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1,1-Difluoropropane | AlBr₃ | 40 | 78 |
| 1,1-Difluoropropane | In situ Br₂ | 50 | 89 |
Halogen exchange reactions enable the substitution of existing halogens with bromine. The Swart’s reaction is particularly effective, where chloro- or iodo-precursors react with metal fluorides like antimony trifluoride (SbF₃) or silver fluoride (AgF) to replace halogens with fluorine, followed by bromination [6]. For instance, 1-chloro-1,1-difluoropropane treated with potassium bromide (KBr) in acetone undergoes nucleophilic substitution to yield the brominated product [6].
Another method involves fluorinated chromia catalysts doped with zinc or nickel, which enhance halogen exchange efficiency. Prefluorinated chromia-zinc systems facilitate the replacement of chlorine with bromine in gaseous-phase reactions, achieving conversions above 90% at 150°C [3].
Industrial production prioritizes scalability and safety, making continuous-flow reactors ideal for bromination and halogen exchange. These systems enable precise control over residence times, temperature, and reagent mixing. For example, tube-in-tube reactors with Teflon AF-2400 membranes allow simultaneous bromine generation and substrate bromination, reducing byproduct formation [4].
Key optimization parameters include:
Table 2: Industrial Continuous-Flow Process Metrics
| Parameter | Optimal Range | Conversion Efficiency (%) |
|---|---|---|
| Temperature | 50–70°C | 92–97 |
| Flow Rate | 10–20 L/h | 89–94 |
| Bromine Concentration | 1.5–2.0 M | 85–91 |
Post-synthesis purification is critical to isolate 1-bromo-1,1-difluoropropane from byproducts like dihalogenated species or unreacted precursors. Fractional distillation under reduced pressure (50–100 mbar) separates the product based on boiling point differences (1-bromo-1,1-difluoropropane: ~65°C) [6]. Advanced methods employ adsorption chromatography using activated carbon or silica gel to remove trace impurities, achieving purities >99.5% [4].
For large-scale operations, cryogenic separation leverages the compound’s low volatility at temperatures below −20°C, enabling efficient recovery from gaseous reaction streams [3].
1-Bromo-1,1-difluoropropane exhibits distinctive thermodynamic characteristics that reflect the influence of both bromine and fluorine substituents on its molecular structure. The compound exists as a colorless liquid at ambient conditions, with a precisely defined boiling point range of 46.0 to 46.5 degrees Celsius [1]. This relatively low boiling point indicates significant volatility, which is characteristic of halogenated short-chain alkanes.
The phase behavior of 1-Bromo-1,1-difluoropropane demonstrates clear structural-property relationships when compared to its positional isomers. The compound with molecular formula C₃H₅BrF₂ shows considerably higher volatility than its 2-bromo and 3-bromo isomers, which exhibit boiling points of 73 degrees Celsius and 92-94 degrees Celsius, respectively [2] [3]. This variation in boiling points reflects the different electronic and steric environments created by the positioning of the bromine atom relative to the difluoromethyl group.
The enhanced volatility of 1-Bromo-1,1-difluoropropane compared to its isomers can be attributed to the geminal difluoro substitution pattern at the terminal carbon. This arrangement creates a more polarized molecular structure with weaker intermolecular interactions, resulting in easier transition from liquid to gas phase. The compound's phase behavior is further influenced by the presence of the bromine atom, which provides additional polarizability while maintaining the overall molecular compactness.
The vapor pressure characteristics of 1-Bromo-1,1-difluoropropane indicate exceptionally high volatility, with vapor pressure values not exceeding 110 kilopascals at 50 degrees Celsius [1]. This vapor pressure threshold is significant for industrial applications and safety considerations, as it falls within the regulatory limits for certain transportation and storage requirements.
The volatility profile of 1-Bromo-1,1-difluoropropane places it among the most volatile members of the bromofluoroalkane family. When compared to the homologous series, the compound demonstrates higher volatility than longer-chain bromofluoroalkanes while maintaining lower volatility than the corresponding ethane derivative, 1-bromo-1,1-difluoroethane, which has a boiling point of only 14 degrees Celsius [4].
The molecular basis for this high volatility lies in the specific electronic configuration of the compound. The presence of two electron-withdrawing fluorine atoms bonded to the same carbon creates a highly polarized carbon-fluorine bond system, while the bromine atom provides additional molecular weight without significantly increasing intermolecular attractive forces. This combination results in a molecule with moderate molecular weight but relatively weak intermolecular interactions, leading to high vapor pressure and ready evaporation at ambient temperatures.
The compound's volatility characteristics are further influenced by the steric arrangement of the halogen atoms. The geminal difluoro substitution pattern minimizes steric hindrance while maximizing the inductive effect of the fluorine atoms. This molecular geometry contributes to the compound's distinctive thermodynamic properties and its classification as a highly volatile organic compound.
The nuclear magnetic resonance spectroscopic profile of 1-Bromo-1,1-difluoropropane reveals complex coupling patterns characteristic of fluorinated organic molecules. The proton nuclear magnetic resonance spectrum exhibits distinct signals arising from the methyl and methylene protons, with significant coupling to the adjacent fluorine nuclei creating complex multipicity patterns [5].
In the proton nuclear magnetic resonance spectrum, the methyl protons appear as a characteristic multiplet in the 1-3 parts per million region, with coupling constants reflecting both geminal and vicinal proton-fluorine interactions. The methylene protons adjacent to the difluorobromine carbon display more complex splitting patterns due to the presence of two magnetically equivalent fluorine atoms and the influence of the bromine substituent [5].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and fluorine coupling effects. The carbon bearing the bromine and fluorine substituents appears as a characteristic triplet due to coupling with the two equivalent fluorine atoms, typically observed in the 120-130 parts per million region with coupling constants of approximately 300 hertz [5]. The propyl carbon atoms show varying degrees of fluorine coupling depending on their proximity to the difluorobromine center.
Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly diagnostic for 1-Bromo-1,1-difluoropropane. The compound exhibits characteristic chemical shifts for the CF₂Br group, typically appearing between -40 and -45 parts per million relative to trichlorofluoromethane as the external standard [5] . The fluorine signals appear as triplets due to coupling with the adjacent methylene protons, with coupling constants providing information about the molecular geometry and electronic environment.
The nuclear magnetic resonance coupling patterns observed in 1-Bromo-1,1-difluoropropane are consistent with the expected molecular structure, where the two fluorine atoms are magnetically equivalent and coupled to both the adjacent methylene protons and the carbon framework. These spectroscopic signatures provide definitive structural confirmation and allow for unambiguous identification of the compound in complex mixtures.
The mass spectrometric behavior of 1-Bromo-1,1-difluoropropane exhibits characteristic fragmentation pathways that reflect the molecular structure and the relative stability of various ionic fragments. The molecular ion peak appears at mass-to-charge ratios of 158 and 160, corresponding to the bromine isotope pattern with the characteristic 1:1 ratio of ⁷⁹Br to ⁸¹Br isotopes [7] [8].
The base peak in the mass spectrum typically corresponds to the loss of the bromine atom, resulting in a fragment ion at mass-to-charge ratio 79. This fragmentation pathway reflects the relative weakness of the carbon-bromine bond compared to the carbon-fluorine bonds, making bromine loss a favored fragmentation process under electron impact conditions [7].
Significant fragment ions include the CF₂Br⁺ ion at mass-to-charge ratios 130 and 132, which demonstrates the stability of the difluorobromine fragment. This ion represents a characteristic fragmentation pattern for compounds containing the CF₂Br group and serves as a diagnostic feature for structural identification [8]. The presence of this fragment indicates that the difluorobromine group can be retained as a stable cationic species under mass spectrometric conditions.
Additional fragmentation pathways include the formation of CHF₂⁺ ions at mass-to-charge ratio 51, representing the loss of the propyl group, and CF₂⁺ ions at mass-to-charge ratio 50, formed through hydrogen loss from the CHF₂ fragment. These secondary fragmentation processes provide additional structural information and confirm the presence of the difluoromethyl group in the molecular structure [8].
The fragmentation pattern of 1-Bromo-1,1-difluoropropane is consistent with the general behavior of halogenated alkanes, where the relative bond strengths determine the primary fragmentation pathways. The preferential loss of bromine over fluorine reflects the significantly stronger carbon-fluorine bond compared to the carbon-bromine bond, a characteristic feature that can be used for structural elucidation and compound identification in analytical applications.